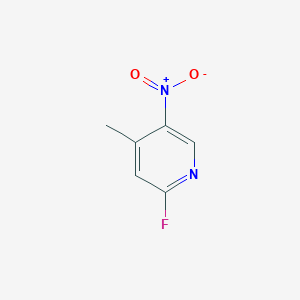

2-Fluoro-4-methyl-5-nitropyridine

Vue d'ensemble

Description

L-dC, également connu sous le nom de L-3,4-dihydroxyphénylalanine, est un dérivé d'acide aminé naturel. Il est un précurseur de plusieurs neurotransmetteurs importants, notamment la dopamine, la noradrénaline et l'adrénaline. L-dC se trouve couramment dans les graines de la plante Mucuna pruriens et est utilisé dans le traitement de la maladie de Parkinson en raison de sa capacité à traverser la barrière hémato-encéphalique et à se convertir en dopamine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L-dC peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique l'hydroxylation de la L-tyrosine à l'aide de la tyrosine hydroxylase. Cette enzyme catalyse la conversion de la L-tyrosine en L-dC dans des conditions spécifiques, notamment la présence d'oxygène, de tétrahydrobioptérine et d'ions fer.

Méthodes de production industrielle

La production industrielle de L-dC implique souvent l'extraction à partir de sources naturelles telles que les graines de Mucuna pruriens. Les graines sont traitées en utilisant des méthodes telles que la macération à froid, l'extraction Soxhlet ou la chromatographie liquide haute performance (HPLC) pour isoler et purifier L-dC. L'efficacité d'extraction peut varier en fonction de la méthode utilisée, la macération à froid dans un mélange méthanol-eau étant l'une des plus efficaces .

Analyse Des Réactions Chimiques

Types de réactions

L-dC subit plusieurs types de réactions chimiques, notamment :

Oxydation : L-dC peut être oxydé pour former la dopaquinone, qui subit ensuite une polymérisation pour former de la mélanine.

Décarboxylation : En présence de l'enzyme décarboxylase de l'acide L-aminé aromatique, L-dC est décarboxylé pour former de la dopamine.

Substitution : L-dC peut participer à des réactions de substitution où ses groupes hydroxyle sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Décarboxylation : Cette réaction se produit généralement en présence de l'enzyme décarboxylase de l'acide L-aminé aromatique.

Substitution : Divers réactifs peuvent être utilisés en fonction de la substitution souhaitée, tels que les halogènes ou les agents alkylants.

Produits majeurs

Dopaquinone : Formée par oxydation.

Dopamine : Formée par décarboxylation.

Dérivés substitués : Formés par des réactions de substitution.

Applications de la recherche scientifique

L-dC a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de diverses catécholamines.

Biologie : Étudié pour son rôle dans la synthèse des neurotransmetteurs et ses effets sur le système nerveux.

Médecine : Largement utilisé dans le traitement de la maladie de Parkinson en raison de sa capacité à reconstituer les niveaux de dopamine dans le cerveau.

Industrie : Utilisé dans la production de mélanine et d'autres biopolymères.

Mécanisme d'action

L-dC exerce ses effets principalement par sa conversion en dopamine dans le cerveau. L'enzyme décarboxylase de l'acide L-aminé aromatique catalyse cette conversion. La dopamine agit ensuite sur les récepteurs de la dopamine pour exercer ses effets, qui comprennent la modulation du mouvement, de l'humeur et de la cognition. Les voies impliquées comprennent les voies dopaminergiques dans le cerveau, telles que la voie nigrostriatale, qui est cruciale pour le contrôle moteur.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-Fluoro-4-methyl-5-nitropyridine exhibit promising anticancer properties. For instance, research involving the synthesis of imidazopyridines showed that certain compounds could effectively disrupt the PD-1/PD-L1 complex, which is crucial in cancer immunotherapy. Binding studies indicated that these compounds could inhibit tumor growth by enhancing the immune response against cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study indicated that nitropyridine derivatives, including this compound, displayed significant antibacterial effects against various strains of bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Agrochemicals

Pesticide Development

In agrochemical research, this compound has been explored as a potential building block for developing new pesticides. Its structural properties allow for modifications that can enhance the efficacy and selectivity of herbicides or insecticides. Studies have shown that introducing fluorine atoms can improve the metabolic stability of agrochemical agents .

Herbicide Formulations

The compound has been incorporated into formulations aimed at controlling weed species resistant to traditional herbicides. The addition of this compound enhances the herbicidal activity through improved absorption and translocation within plant tissues .

Materials Science

Polymer Chemistry

this compound is used in polymer synthesis, particularly in creating functionalized polymers with enhanced properties. It serves as a monomer or co-monomer in the production of polymers that exhibit improved thermal stability and chemical resistance .

Dyes and Pigments

The compound has applications in dye chemistry, where it is utilized to synthesize new colorants with unique properties. Research indicates that derivatives can produce vibrant colors while maintaining stability under various environmental conditions, making them suitable for industrial applications .

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Imidazopyridine Derivative 1 | Anticancer | 25 | |

| Imidazopyridine Derivative 2 | Antibacterial | 15 | |

| Fluorinated Pesticide | Herbicidal | 30 |

Table 2: Applications in Agrochemicals

| Application Type | Description | Efficacy |

|---|---|---|

| Pesticide | Development of new formulations | Improved stability |

| Herbicide | Control of resistant weed species | Enhanced absorption |

Case Studies

Case Study 1: Anticancer Research

A significant study published in a peer-reviewed journal highlighted the synthesis and evaluation of various nitropyridine derivatives, including this compound, for their ability to disrupt PD-L1 interactions in cancer therapy. The results indicated a strong potential for these compounds as therapeutic agents against specific cancer types .

Case Study 2: Agrochemical Innovations

Research conducted on the use of this compound in developing new herbicides demonstrated its effectiveness against common agricultural weeds. Field trials showed a marked reduction in weed populations compared to control treatments, indicating its viability as an active ingredient in commercial herbicide formulations .

Mécanisme D'action

L-dC exerts its effects primarily through its conversion to dopamine in the brain. The enzyme aromatic L-amino acid decarboxylase catalyzes this conversion. Dopamine then acts on dopamine receptors to exert its effects, which include modulation of movement, mood, and cognition. The pathways involved include the dopaminergic pathways in the brain, such as the nigrostriatal pathway, which is crucial for motor control.

Comparaison Avec Des Composés Similaires

L-dC est souvent comparé à d'autres composés similaires tels que :

L-tyrosine : Un précurseur de L-dC et d'autres catécholamines.

D-dC : L'énantiomère de L-dC, qui est moins actif sur le plan biologique.

Dopamine : Le produit direct de la décarboxylation de L-dC, qui ne peut pas traverser la barrière hémato-encéphalique aussi efficacement que L-dC.

L-dC est unique dans sa capacité à traverser la barrière hémato-encéphalique et à servir de précurseur direct de la dopamine, ce qui le rend particulièrement précieux dans le traitement des troubles neurologiques comme la maladie de Parkinson.

Activité Biologique

2-Fluoro-4-methyl-5-nitropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following molecular structure:

- Molecular Formula : CHFNO

- Molecular Weight : 158.12 g/mol

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in cancer research and neuropharmacology. Its nitro group and fluorine substitution play crucial roles in modulating its interaction with biological targets.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound, focusing on its ability to inhibit specific kinases and induce apoptosis in cancer cells.

- Inhibition of c-Met Kinase :

- Apoptosis Induction :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve the compound's ability to cross biological membranes.

- Nitro Group Positioning : The position of the nitro group relative to other substituents affects the compound's reactivity and binding affinity to target proteins.

Case Study 1: Cancer Cell Line Evaluation

A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The results demonstrated significant dose-dependent cytotoxicity, with IC values ranging from 10 μM to 14 μM across different cell lines, indicating its potential as an anticancer agent .

Case Study 2: Neuropharmacological Studies

In neuropharmacology, derivatives of this compound were assessed for their ability to penetrate the blood-brain barrier and modulate potassium channels. PET imaging studies showed promising results for brain uptake and activity against demyelinating conditions .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

2-fluoro-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKQWXVTBOPEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382487 | |

| Record name | 2-Fluoro-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19346-47-5 | |

| Record name | 2-Fluoro-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.